CID 78068275
Description
CID 78068275 is a PubChem Compound Identifier (CID) representing a unique chemical entity in the PubChem database. For context, similar CIDs in the evidence (e.g., CID 72326 for betulin, CID 64971 for betulinic acid) are used to study substrate specificity, inhibitor interactions, and analytical methodologies .
Properties
Molecular Formula |
C9H14LiSi2 |
|---|---|
Molecular Weight |
185.3 g/mol |
InChI |
InChI=1S/C9H14Si2.Li/c1-11(2,3)10-9-7-5-4-6-8-9;/h4-8H,1-3H3;/q-1;+1 |
InChI Key |
HLVQOTQZDHXGQS-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)[Si-]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 78068275 involves several steps, including the use of specific reagents and reaction conditions. One common synthetic route involves the use of N-protective indole and halogenated hydrocarbons, which undergo a C-H alkylation reaction under the action of a manganese catalyst and magnesium metal . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
CID 78068275 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
CID 78068275 has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it may be used in studies involving enzyme interactions and metabolic pathwaysAdditionally, it is used in various industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of CID 78068275 involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context. Understanding the mechanism of action is crucial for optimizing its use in scientific research and therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison of CID 78068275 with structurally or functionally analogous compounds would typically involve evaluating molecular features, biological activity, and analytical behavior. Below is a hypothetical framework based on evidence-derived methodologies:
Table 1: Structural and Functional Comparison
Key Findings from Evidence:
Structural Overlays and Orientation : Compounds like DHEAS (CID 12594) and taurocholic acid (CID 6675) are compared using 3D structural overlays to analyze steroid backbone orientation and binding interactions .
Fragmentation Patterns : Studies on sulfonamides () highlight that CID and HCD fragmentation differ in stability and cutoff effects, which could apply to this compound’s structural analysis. HCD provides more consistent high-energy fragments, aiding in elucidating complex structures .
Biological Specificity: Betulinic acid (CID 64971) and its derivatives demonstrate how minor structural modifications (e.g., caffeoyl substitution in CID 10153267) significantly alter inhibitory potency against enzymes .
Analytical and Methodological Insights
- Mass Spectrometry: this compound’s characterization would likely rely on collision-induced dissociation (CID) or electron transfer dissociation (ETD) for tandem MS analysis. For example, CID-MS is critical for differentiating isomers like ginsenosides () and ubiquitinated proteins ().
- Chromatographic Behavior : As seen in CIEO fractions (), vacuum distillation and GC-MS profiles could separate this compound from analogs based on volatility and polarity.

- Database Cross-Referencing : Tools like the PubChem API and CASMI benchmarks () enable systematic comparisons of spectral libraries and bioactivity data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


